An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a pivotal heterocyclic compound characterized by a pyrrole ring substituted with two methyl groups and a reactive carbaldehyde moiety. This unique arrangement of functional groups imparts a versatile chemical profile, rendering it a valuable building block in the synthesis of a diverse array of complex organic molecules. Its significance resonates across various scientific disciplines, most notably in the fields of medicinal chemistry, materials science, and diagnostics, where it serves as a key precursor for the construction of bioactive compounds and functional dyes. This technical guide provides a comprehensive overview of the core chemical properties, established synthetic routes, and key applications of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is fundamental to its application in synthetic chemistry. These properties dictate its behavior in different solvent systems, its reactivity, and the means by which it and its derivatives can be characterized.
Core Physical and Chemical Identifiers
The fundamental identifiers and properties of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde are summarized in the table below, providing a quick reference for laboratory use.[1][2]
| Property | Value |
| IUPAC Name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde[1] |
| Molecular Formula | C₇H₉NO[1] |
| Molecular Weight | 123.15 g/mol [1] |
| CAS Number | 2199-58-8[1] |
| Appearance | Solid |
| Melting Point | 95-99 °C |
| InChI Key | RDFZYUOHJBXMJA-UHFFFAOYSA-N[1][2] |
| SMILES | CC1=CC(=C(N1)C=O)C[1][2] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. The key spectral data are outlined below.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carbaldehyde group on the pyrrole ring.
| ¹H NMR | ¹³C NMR |
| Chemical shifts (δ) are typically observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). | Characteristic peaks confirm the carbon framework. |
| A singlet for the aldehydic proton is found in the downfield region. | The carbonyl carbon of the aldehyde appears significantly downfield. |
| The pyrrolic NH proton exhibits a broad singlet. | The carbons of the pyrrole ring show distinct signals. |
| A singlet corresponds to the proton on the pyrrole ring. | The methyl carbons appear in the upfield region. |
| Two singlets are observed for the two methyl groups. |
Note: Specific chemical shifts can be found in various spectral databases.[3]
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretching of the pyrrole ring |
| ~1650 | C=O stretching of the aldehyde |
| ~2900-3000 | C-H stretching of methyl and aromatic groups |
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (123.15).[1][2]
PART 2: Synthesis Methodologies
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing efficient routes. The preparation of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde typically involves the construction of the pyrrole core followed by formylation.
Knorr Pyrrole Synthesis: A Classic Approach
The Knorr pyrrole synthesis is a widely utilized method for preparing substituted pyrroles.[4][5] It involves the condensation of an α-amino-ketone with a compound containing a reactive methylene group, such as a β-ketoester.[4][5] For 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, a variation of this synthesis is often employed.
Causality Behind Experimental Choices: The in-situ generation of the α-aminoketone is crucial as these compounds are often unstable and prone to self-condensation.[5] The use of zinc dust and acetic acid provides a reducing environment to convert a precursor, such as an α-oximino-β-ketoester, to the required α-amino-ketone.
Caption: Generalized workflow for Knorr pyrrole synthesis.
Paal-Knorr Pyrrole Synthesis
Another fundamental method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7][8] The reaction is typically acid-catalyzed.[8][9]
Mechanism of Paal-Knorr Synthesis: The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][9]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Vilsmeier-Haack Formylation: Introducing the Aldehyde
Once the 2,4-dimethylpyrrole core is synthesized, the carbaldehyde group is introduced at the C2 position via the Vilsmeier-Haack reaction.[10][11] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10][11]
Trustworthiness of the Protocol: The Vilsmeier-Haack reaction is a highly reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds like pyrroles.[10][11] The regioselectivity for formylation at the α-position (C2) of the pyrrole ring is generally high due to the electronic nature of the pyrrole ring.[10]
Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Allow the mixture to stir for a specified time at a controlled temperature.[12]
-
Substrate Addition: Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water containing a base (e.g., sodium acetate or sodium carbonate) to hydrolyze the intermediate iminium salt and neutralize the acid.[12][13]
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde.[12]
PART 3: Chemical Reactivity and Applications
The chemical reactivity of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is dominated by the interplay between the nucleophilic pyrrole ring and the electrophilic carbaldehyde group. This dual reactivity makes it a versatile precursor in organic synthesis.
Reactions of the Aldehyde Group
The carbaldehyde group undergoes typical aldehyde reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Condensation Reactions: Reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are fundamental to the synthesis of more complex heterocyclic systems.
Reactions involving the Pyrrole Ring
The pyrrole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde group can deactivate the ring to some extent. The nitrogen atom can also be alkylated or acylated.
Key Application: Synthesis of BODIPY Dyes
A prominent application of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde and its derivatives is in the synthesis of BODIPY (boron-dipyrromethene) dyes.[14][15][] These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability, making them invaluable in bioimaging and as fluorescent probes.[][]
Synthesis of BODIPY Dyes: A Step-by-Step Overview
The synthesis typically involves the acid-catalyzed condensation of two equivalents of a pyrrole derivative with one equivalent of an aldehyde, followed by oxidation and complexation with a boron source.[14][15][]
Sources
- 1. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3,5-dimethyl-1h-pyrrole-2-carbaldehyde (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]
